![molecular formula C17H16ClN3OS B2960989 N-(3-氯苄基)-4-乙基-2-(1H-吡咯-1-基)噻唑-5-甲酰胺 CAS No. 1242891-20-8](/img/structure/B2960989.png)
N-(3-氯苄基)-4-乙基-2-(1H-吡咯-1-基)噻唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorobenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, also known as CBT-1, is a novel small molecule that has shown promising results in scientific research as a potential therapeutic agent. CBT-1 belongs to the thiazole family of compounds and has a unique structure that makes it a promising candidate for various applications. In
科学研究应用
合成和化学性质
噻唑衍生物的合成,包括与 N-(3-氯苄基)-4-乙基-2-(1H-吡咯-1-基)噻唑-5-甲酰胺 相似的化合物,涉及多种化学反应,这些反应产生具有潜在生物活性的新型杂环化合物。这些合成途径通常涉及硫酰胺的环化和使用氯乙酸乙酯,展示了噻唑基化合物的化学多功能性和反应性 (Sherif 等人,1993)。这些研究中采用的合成技术突出了创建具有不同生物和药理特性的各种衍生物的潜力。
生物学应用
研究表明,噻唑衍生物表现出一系列生物活性,包括抗菌、抗肿瘤和抗炎作用。这些活性归因于噻唑环的结构元素,它可以以多种方式与生物靶标相互作用。例如,一些噻唑化合物已被确定为结核分枝杆菌 DNA 拓扑异构酶的潜在抑制剂,表明它们可用作抗结核剂 (K. Reddy 等人,2014)。此外,由噻唑前体合成的衍生物已显示出对各种细胞系的抗癌活性,表明有潜力发展为治疗剂 (A. Rahmouni 等人,2016)。
抗菌和抗癌特性
噻唑衍生物的抗菌和抗癌特性在药物化学中特别受关注。这些化合物已针对一系列微生物病原体和癌细胞系评估其有效性,揭示了它们作为开发新疗法的先导的潜力。例如,一些研究已经合成和测试了噻唑衍生物的抗菌活性,提供了它们作为抗菌剂的潜在用途的见解 (V. L. Gein 等人,2015)。
作用机制
Target of Action
Similar compounds have been known to interact with various receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other indole derivatives .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can affect a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound may have a range of effects at the molecular and cellular level .
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-ethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-2-14-15(23-17(20-14)21-8-3-4-9-21)16(22)19-11-12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRTVOXORVIBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。